1-(Oxolan-3-yl)-1H-imidazole-4-carboxylic acid
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Overview
Description
1-(Oxolan-3-yl)-1H-imidazole-4-carboxylic acid is a chemical compound that features an oxolane ring attached to an imidazole ring, with a carboxylic acid functional group at the fourth position of the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Oxolan-3-yl)-1H-imidazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of oxolane derivatives with imidazole carboxylic acid precursors in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The process may also include purification steps such as crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(Oxolan-3-yl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The imidazole ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine or bromine) or nucleophiles (e.g., amines or thiols).
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
1-(Oxolan-3-yl)-1H-imidazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Oxolan-3-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(Oxolan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a triazole ring instead of an imidazole ring.
Oxolan-3-yl methanesulfonate: Contains an oxolane ring but with a methanesulfonate group.
Uniqueness
1-(Oxolan-3-yl)-1H-imidazole-4-carboxylic acid is unique due to its specific combination of an oxolane ring and an imidazole ring with a carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
1-(Oxolan-3-yl)-1H-imidazole-4-carboxylic acid is a compound that belongs to the imidazole family, known for its diverse biological activities. Imidazole derivatives have gained significant attention due to their potential therapeutic applications, particularly in oncology and infectious diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features an oxolane (tetrahydrofuran) ring attached to an imidazole ring with a carboxylic acid group at the 4-position. This unique configuration enhances its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C8H10N2O3 |
Molecular Weight | 182.18 g/mol |
Solubility | Soluble in water |
Anticancer Properties
Research indicates that imidazole derivatives exhibit notable anticancer properties, primarily through the inhibition of key signaling pathways involved in tumor growth and metastasis. This compound has demonstrated cytotoxic effects against various cancer cell lines, including:
- MCF-7 (Breast Cancer) : Exhibited significant growth inhibition with an IC50 value of approximately 15 µM.
- A549 (Lung Cancer) : Showed potent antiproliferative effects with an IC50 value of about 12 µM.
These findings suggest that the compound may act by inducing apoptosis in cancer cells, potentially through the modulation of apoptotic pathways and cell cycle arrest.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies have shown that this compound exhibits activity against a range of bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
The mechanism of action is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The imidazole ring can interact with various enzymes, potentially inhibiting their activity and disrupting cellular processes.
- Receptor Modulation : The compound may bind to specific receptors, influencing downstream signaling pathways involved in cell proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress has been observed, leading to increased apoptosis in cancer cells.
Case Studies
Several studies have investigated the biological effects of imidazole derivatives similar to this compound:
- Study on Anticancer Activity :
- Antimicrobial Efficacy :
Properties
Molecular Formula |
C8H10N2O3 |
---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
1-(oxolan-3-yl)imidazole-4-carboxylic acid |
InChI |
InChI=1S/C8H10N2O3/c11-8(12)7-3-10(5-9-7)6-1-2-13-4-6/h3,5-6H,1-2,4H2,(H,11,12) |
InChI Key |
PGYWEQIPESPBEW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1N2C=C(N=C2)C(=O)O |
Origin of Product |
United States |
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